An In-depth Technical Guide to the Fundamental Properties of 1-Methylbenzimidazole
An In-depth Technical Guide to the Fundamental Properties of 1-Methylbenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylbenzimidazole (CAS No. 1632-83-3) is a heterocyclic aromatic organic compound that belongs to the benzimidazole family.[1] It is characterized by a benzene ring fused to an imidazole ring, with a methyl group substituted on one of the nitrogen atoms.[1] This compound serves as a crucial building block and intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.[1][2] Its versatile chemical nature and biological significance have made it a subject of considerable interest in medicinal chemistry and materials science.[3][4]
This guide provides a comprehensive overview of the core fundamental properties of 1-methylbenzimidazole, including its physicochemical characteristics, synthesis protocols, and biological activities, tailored for a technical audience.
Core Properties of 1-Methylbenzimidazole
The fundamental properties of 1-methylbenzimidazole are summarized in the tables below, providing a clear reference for its chemical and physical identity.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 1632-83-3[1] |
| Molecular Formula | C₈H₈N₂[1] |
| Molecular Weight | 132.16 g/mol [3] |
| IUPAC Name | 1-methyl-1H-benzimidazole[5] |
| InChI | InChI=1S/C8H8N2/c1-10-6-9-7-4-2-3-5-8(7)10/h2-6H,1H3[1] |
| InChI Key | FGYADSCZTQOAFK-UHFFFAOYSA-N[1] |
| Canonical SMILES | CN1C=NC2=CC=CC=C21[1] |
| Synonyms | N-Methylbenzimidazole, 1-Methyl-1H-benzo[d]imidazole, NSC 42115[2] |
Physical and Chemical Properties
| Property | Value |
| Appearance | White to off-white or pink crystalline solid/powder.[2][5] |
| Melting Point | 59-62 °C[6] |
| Boiling Point | 154 °C at 12 mmHg[6] |
| Solubility | Soluble in methanol.[1] Slightly to moderately soluble in water.[1][2] |
| pKa | 5.40 ± 0.10 (Predicted)[1] |
| Density | 1.1254 g/cm³ (Predicted)[6] |
| Refractive Index | 1.609 (Predicted)[1] |
| LogP | 1.44 (Predicted)[1] |
Spectroscopic Data
| Spectroscopy | Data |
| UV-Vis (λmax) | 277 nm (in H₂O)[1] |
| ¹H NMR | Spectra available from sources like Sigma-Aldrich.[7] |
| IR | Spectra available from sources like Sigma-Aldrich.[7] |
| Mass Spectrometry | GC-MS data available in public databases.[7] |
Synthesis and Reactivity
1-Methylbenzimidazole can be synthesized through various routes. A common and effective method involves the methylation of benzimidazole. Another approach is the reaction of N-methyl-1,2-phenylenediamine with carbonitriles, mediated by sodium hydride.[8]
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of 1-methylbenzimidazole from benzimidazole.
Caption: A logical workflow for the synthesis of 1-methylbenzimidazole.
Detailed Experimental Protocol: Methylation of Benzimidazole
This protocol is based on a representative synthesis of 1-methylbenzimidazole.[9]
Materials:
-
Benzimidazole (1.0 eq)
-
Sodium methoxide (CH₃ONa) (3.0 eq) or another suitable base like NaH
-
Methyl trifluoroacetate or another methylating agent (e.g., methyl iodide) (4.0 eq)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Ethyl acetate
-
Distilled water
-
Saturated NaCl solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a reaction flask, add benzimidazole and DMF.
-
Add sodium methoxide to the flask and stir the mixture at room temperature for approximately 5 minutes to allow for uniform dispersion and salt formation.
-
Slowly add the methylating agent (e.g., methyl trifluoroacetate) to the reaction mixture.
-
Allow the reaction to proceed with stirring for several hours (e.g., 10 hours) at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Once the starting material is consumed, stop the reaction.
-
Perform an aqueous workup by extracting the mixture twice with ethyl acetate and distilled water.
-
Wash the combined organic layers with a saturated NaCl solution.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography to yield pure 1-methylbenzimidazole.[9]
Biological Activity and Applications
The benzimidazole moiety is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[10] 1-Methylbenzimidazole and its derivatives are no exception and have demonstrated a range of pharmacological activities.
-
Antimicrobial and Antifungal Activity: 1-Methylbenzimidazole has been identified as possessing antimicrobial and antifungal properties.[1] Its derivatives have been synthesized and evaluated against various microbial species, with structural modifications influencing the potency and spectrum of activity.[3] The proposed mechanism involves interference with fungal metabolic processes.[1]
-
Drug Development Scaffold: It serves as a versatile scaffold for the synthesis of new therapeutic agents.[2] Derivatives have been investigated for anti-inflammatory, anticancer, and insect growth-regulating activities.[3][11]
-
Enzyme Inhibition: The interaction of 1-methylbenzimidazole derivatives with biological targets, such as enzymes and receptors, is a key area of research for understanding their therapeutic effects.[3]
-
Materials Science: Beyond pharmacology, 1-methylbenzimidazole is used as an electrolyte additive in dye-sensitized solar cells (DSSCs), highlighting its utility in advanced materials.[2][12]
The following diagram illustrates the role of 1-methylbenzimidazole as a central scaffold in the development of various bioactive agents.
Caption: 1-Methylbenzimidazole as a versatile scaffold for bioactive compounds.
Safety and Handling
1-Methylbenzimidazole is classified as harmful if swallowed and causes skin and serious eye irritation.[7] It may also cause respiratory irritation.[7] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling this compound. Store in a cool, dry, and dark place in a tightly sealed container.[6]
Conclusion
1-Methylbenzimidazole is a fundamentally important heterocyclic compound with well-characterized physical and chemical properties. Its significance extends from being a key intermediate in organic synthesis to a foundational scaffold in the development of new pharmaceuticals and advanced materials. The synthetic accessibility and potential for diverse functionalization ensure that 1-methylbenzimidazole will remain a compound of high interest for researchers in both academic and industrial settings.
References
- 1. Page loading... [guidechem.com]
- 2. CAS 1632-83-3: 1-Methylbenzimidazole | CymitQuimica [cymitquimica.com]
- 3. Buy 1-Methylbenzimidazole | 1632-83-3 [smolecule.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 1-Methylbenzimidazole, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. 1-METHYLBENZIMIDAZOLE CAS#: 1632-83-3 [m.chemicalbook.com]
- 7. 1H-Benzimidazole, 1-methyl- | C8H8N2 | CID 95890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. 1-METHYLBENZIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 10. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-METHYLBENZIMIDAZOLE | 1632-83-3 [chemicalbook.com]
